4-[Bromo(1-Boc-piperidin-4-ylidene)methyl]benzoic Acid
Description
4-[Bromo(1-Boc-piperidin-4-ylidene)methyl]benzoic Acid (CAS: 209808-17-3) is a brominated aromatic compound featuring a tert-butyloxycarbonyl (Boc)-protected piperidine ring conjugated to a benzoic acid backbone. Its molecular formula is C₁₈H₂₂BrNO₄, with a molar mass of 396.28 g/mol . The Boc group enhances steric protection of the piperidine nitrogen, making the compound a valuable intermediate in medicinal chemistry for synthesizing protease inhibitors or kinase-targeting molecules.
Properties
IUPAC Name |
4-[bromo-[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-4-ylidene]methyl]benzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22BrNO4/c1-18(2,3)24-17(23)20-10-8-13(9-11-20)15(19)12-4-6-14(7-5-12)16(21)22/h4-7H,8-11H2,1-3H3,(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXAPQWICZVMRRE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(=C(C2=CC=C(C=C2)C(=O)O)Br)CC1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22BrNO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[Bromo(1-Boc-piperidin-4-ylidene)methyl]benzoic Acid typically involves multiple stepsThe reaction conditions often require specific temperatures, solvents, and catalysts to ensure the desired product is obtained .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to maximize yield and purity. This can include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications .
Chemical Reactions Analysis
Types of Reactions
4-[Bromo(1-Boc-piperidin-4-ylidene)methyl]benzoic Acid can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like potassium permanganate for oxidation, and reducing agents like lithium aluminum hydride for reduction. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups, while coupling reactions can produce larger, more complex molecules .
Scientific Research Applications
4-[Bromo(1-Boc-piperidin-4-ylidene)methyl]benzoic Acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of biological pathways and interactions.
Industry: The compound can be used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 4-[Bromo(1-Boc-piperidin-4-ylidene)methyl]benzoic Acid involves its interaction with specific molecular targets. The bromine atom and the piperidine ring play crucial roles in its reactivity and binding properties. The compound can interact with enzymes, receptors, or other proteins, influencing various biochemical pathways .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound is compared below with five analogs, focusing on molecular structure, functional groups, and applications.
Structural and Functional Group Analysis
Key Observations :
- Boc Protection : The Boc group in the target compound distinguishes it from analogs like 3-Bromo-4-(1-piperidinylmethyl)benzoic acid , which lacks steric protection. This makes the Boc-protected derivative more stable under acidic conditions, ideal for multi-step syntheses .
- Salt Forms : The hydrochloride salt in 1-(4-Bromo-benzyl)-piperidine-4-carboxylic acid hydrochloride improves solubility in aqueous media, a property absent in the neutral Boc-protected compound .
This compound :
- Role in Drug Discovery : Acts as a precursor for inhibitors targeting proteases or kinases due to its electrophilic bromomethyl group and Boc-protected amine .
- Synthetic Utility : The Boc group allows selective deprotection under mild acidic conditions, enabling modular synthesis of complex molecules.
3-Bromo-4-(1-piperidinylmethyl)benzoic Acid :
- Versatility : Used in pharmaceuticals (e.g., kinase inhibitors) and materials science (e.g., ligand design for metal-organic frameworks) .
1-(4-Bromo-benzyl)-piperidine-4-carboxylic acid hydrochloride :
- Peptide Modifications : Employed in solid-phase peptide synthesis to introduce hydrophobic residues .
4-Bromo-3-[(4-methylpiperidin-1-yl)sulfonyl]benzoic acid :
- Electrophilic Reactivity : The sulfonyl group participates in nucleophilic substitution reactions, useful for creating sulfonamide-based drugs .
Biological Activity
4-[Bromo(1-Boc-piperidin-4-ylidene)methyl]benzoic Acid, a compound featuring a piperidine ring and a bromo substituent, has drawn attention for its potential biological activities. This article reviews its synthesis, biological properties, and relevant case studies, highlighting its significance in medicinal chemistry.
Chemical Structure
The compound is characterized by the following chemical structure:
- Chemical Formula : C₁₂H₁₈BrN₁O₄
- CAS Number : 209808-17-3
The structure includes a brominated piperidine moiety which is crucial for its biological activity.
Synthesis
The synthesis of this compound involves several steps, typically starting from commercially available piperidine derivatives. The introduction of the bromine atom and the Boc (tert-butyloxycarbonyl) protecting group are critical for achieving the desired reactivity and stability in biological assays.
The biological activity of this compound is primarily attributed to its ability to interact with various protein targets, influencing signaling pathways involved in cell proliferation and apoptosis. The bromine atom enhances the compound's lipophilicity, facilitating better membrane permeability and target engagement.
In Vitro Studies
In vitro studies have shown that this compound exhibits significant inhibitory effects on several cancer cell lines. Notably, it has demonstrated:
- IC₅₀ Values :
- Against B-Raf(V600E) mutant cells: IC₅₀ = 0.87 μM.
- Against FLT3 kinase: IC₅₀ = 7.89 nM.
These results suggest potent activity against specific oncogenic targets, making it a candidate for further development as an anticancer agent .
Case Studies
Several studies have explored the therapeutic potential of this compound:
- Antitumor Activity : In a study involving malignant pleural mesothelioma, the combination of this compound with Trametinib exhibited enhanced antitumor effects through ERK blockade and downregulation of PD-L1 .
- Protein Kinase Inhibition : Research indicated that this compound effectively inhibits glycogen synthase kinase 3β (GSK-3β), a critical regulator in various signaling pathways related to cancer progression .
Data Table of Biological Activities
Q & A
Q. How can researchers design a synthetic route for 4-[Bromo(1-Boc-piperidin-4-ylidene)methyl]benzoic Acid?
- Methodological Answer : A plausible synthesis involves:
- Step 1 : Bromination of 4-methylbenzoic acid derivatives to introduce the bromomethyl group, as seen in analogous bromomethylbenzoic acid syntheses .
- Step 2 : Incorporation of the 1-Boc-piperidin-4-ylidene moiety via a Wittig or Horner-Wadsworth-Emmons reaction, leveraging stabilized ylides under anhydrous conditions (e.g., THF, −78°C to room temperature) .
- Step 3 : Deprotection and purification using column chromatography (silica gel, ethyl acetate/hexane gradient) .
Key challenges include controlling stereochemistry at the piperidinylidene moiety and avoiding Boc-group hydrolysis during acidic/basic conditions .
Q. What analytical techniques are critical for characterizing this compound?
- Methodological Answer :
- NMR Spectroscopy : H and C NMR to confirm bromomethyl (–CHBr) and Boc-group (tert-butyl) signals. For example, the Boc group typically shows a singlet at ~1.4 ppm (H) and ~28 ppm (C) .
- Mass Spectrometry : High-resolution ESI-MS to verify molecular ion peaks and isotopic patterns for bromine (1:1 ratio for Br and Br) .
- IR Spectroscopy : Stretching frequencies for carbonyl (Boc: ~1680–1720 cm) and carboxylic acid groups (~2500–3300 cm) .
Q. How can researchers optimize reaction yields during synthesis?
- Methodological Answer :
- Solvent Selection : Use polar aprotic solvents (e.g., DMF or DMSO) to stabilize intermediates in coupling reactions .
- Temperature Control : Maintain low temperatures (−78°C) during ylide formation to minimize side reactions .
- Catalyst Screening : Test palladium or copper catalysts for cross-coupling steps, as seen in bromobenzoyl derivatives .
- Monitoring Reaction Progress : Use TLC or in situ FTIR to detect intermediate formation and adjust stoichiometry .
Advanced Research Questions
Q. What strategies address contradictions in reported spectral data for similar compounds?
- Methodological Answer :
- Comparative Analysis : Cross-reference NMR data with structurally analogous compounds (e.g., 4-bromomethylbenzoic acid derivatives) to identify discrepancies in peak splitting or coupling constants .
- Computational Validation : Employ DFT calculations (e.g., Gaussian) to predict chemical shifts and compare with experimental data .
- Dynamic Effects : Investigate rotameric equilibria in the Boc-piperidinylidene moiety via variable-temperature NMR to explain splitting anomalies .
Q. How can the stability of the Boc-protected piperidinylidene group be evaluated under varying conditions?
- Methodological Answer :
- Acid/Base Stability Tests : Expose the compound to HCl/NaOH (0.1–1 M) and monitor Boc deprotection via H NMR (disappearance of tert-butyl signals) .
- Thermal Analysis : Use TGA-DSC to assess decomposition temperatures and identify safe storage conditions (e.g., <40°C) .
- Light Sensitivity : Conduct UV-Vis studies to detect photodegradation, especially if the bromomethyl group participates in radical pathways .
Q. What are potential applications of this compound in medicinal chemistry?
- Methodological Answer :
- Kinase Inhibition Studies : Use the bromomethyl group for covalent binding to cysteine residues in target enzymes, as seen in kinase inhibitor design .
- Prodrug Development : Leverage the carboxylic acid moiety for ester prodrug formulations to enhance bioavailability .
- PET Tracer Synthesis : Replace bromine with F via halogen exchange for imaging studies .
Safety and Handling
Q. What safety precautions are essential when handling this compound?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Wear nitrile gloves, goggles, and lab coats to avoid skin/eye contact, as brominated compounds are irritants .
- Ventilation : Use a fume hood during synthesis to mitigate inhalation risks from volatile reagents (e.g., DMF) .
- Spill Management : Neutralize acid spills with sodium bicarbonate and adsorb brominated residues using activated carbon .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
